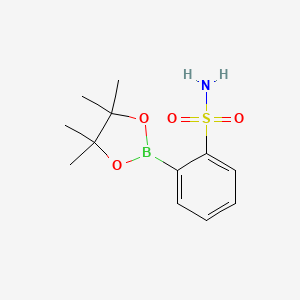![molecular formula C12H11N5O2S2 B10797590 3-(4-Hydrazinylthieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B10797590.png)
3-(4-Hydrazinylthieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-447 is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its role in various chemical reactions and its potential use in medicinal chemistry, particularly in the treatment of diseases such as malaria.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-447 involves a series of chemical reactions that require precise conditions. The compound is typically synthesized through a multi-step process that includes the formation of key intermediates. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of OSM-S-447 is scaled up using optimized reaction conditions to ensure consistency and efficiency. This often involves the use of automated systems and advanced analytical techniques to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: OSM-S-447 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving OSM-S-447 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions involving OSM-S-447 depend on the specific reaction conditions and reagents used. These products are often characterized using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
OSM-S-447 has a wide range of applications in scientific research. In chemistry, it is used as a key intermediate in the synthesis of various compounds. In biology, it has been studied for its potential role in cellular processes and signaling pathways. In medicine, OSM-S-447 has shown promise as a potential therapeutic agent for the treatment of diseases such as malaria, where it targets specific enzymes and pathways in the parasite.
Mechanism of Action
The mechanism of action of OSM-S-447 involves its interaction with specific molecular targets and pathways. For instance, in the treatment of malaria, OSM-S-447 targets the Plasmodium falciparum asparagine tRNA synthetase, inhibiting its activity and thereby disrupting protein synthesis in the parasite . This leads to the death of the parasite and helps in controlling the infection.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to OSM-S-447 include other sulfonamide-based inhibitors that target various enzymes in pathogens. Examples include OSM-S-106, which also targets Plasmodium falciparum but through a different mechanism .
Uniqueness: What sets OSM-S-447 apart from other similar compounds is its specific mechanism of action and its high selectivity for its target enzyme. This makes it a promising candidate for further development as a therapeutic agent.
Properties
Molecular Formula |
C12H11N5O2S2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-(4-hydrazinylthieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H11N5O2S2/c13-17-12-11-9(15-6-16-12)5-10(20-11)7-2-1-3-8(4-7)21(14,18)19/h1-6H,13H2,(H2,14,18,19)(H,15,16,17) |
InChI Key |
HUAUWVINDFOIGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C2=CC3=C(S2)C(=NC=N3)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-aminothieno[3,2-d]pyrimidin-6-yl)-N-methylcyclohexa-1,5-diene-1-sulfonamide](/img/structure/B10797515.png)

![1-[3-(4,4,5-Trimethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpyrrolidine](/img/structure/B10797529.png)
![4-(4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B10797530.png)
![N-[(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B10797537.png)
![2-(Thieno[3,2-d]pyrimidin-4-ylamino)ethan-1-ol](/img/structure/B10797542.png)
![4-(4-Chlorothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B10797549.png)
![ethyl 4-(2,5-dimethyl-3-{(Z)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B10797551.png)
![4-(2,5-Dimethylpyrrol-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B10797556.png)
![4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B10797563.png)
![N-(4-chlorophenyl)-N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B10797566.png)
![3-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B10797571.png)
![4-Thiomorpholin-4-ylthieno[3,2-d]pyrimidine](/img/structure/B10797576.png)
![4-Pyrazol-1-ylthieno[3,2-d]pyrimidine](/img/structure/B10797581.png)
